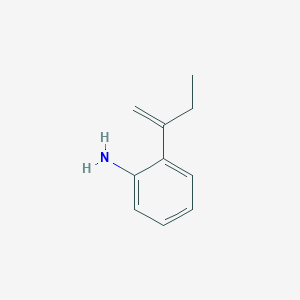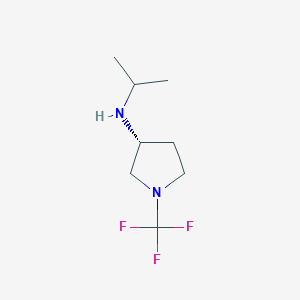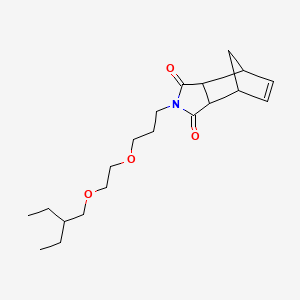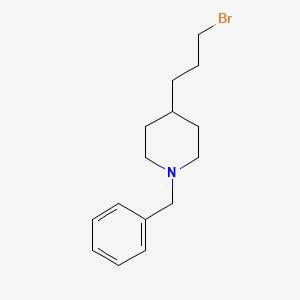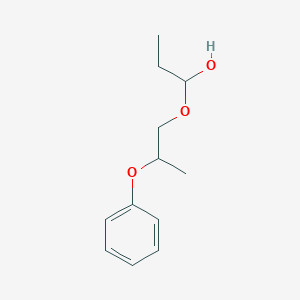
Propanol, (methyl-2-phenoxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanol, (methyl-2-phenoxyethoxy)- typically involves the reaction of phenol with propylene oxide to form phenoxypropanol, which is then further reacted with methyl ethylene glycol under controlled conditions to yield the final product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of Propanol, (methyl-2-phenoxyethoxy)- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of production .
Chemical Reactions Analysis
Types of Reactions
Propanol, (methyl-2-phenoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction yields alcohols .
Scientific Research Applications
Propanol, (methyl-2-phenoxyethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used in the formulation of coatings, adhesives, and cleaning agents due to its excellent solubility and compatibility
Mechanism of Action
The mechanism of action of Propanol, (methyl-2-phenoxyethoxy)- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Similar in structure but lacks the propanol group.
Ethylene glycol phenyl ether: Similar in structure but has different functional groups.
Propylene glycol phenyl ether: Similar in structure but has different alkyl groups
Uniqueness
Propanol, (methyl-2-phenoxyethoxy)- is unique due to its combination of phenoxy and propanol groups, which confer specific solubility and reactivity properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-phenoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-3-12(13)14-9-10(2)15-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3 |
InChI Key |
FWRGCSBAKVECHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


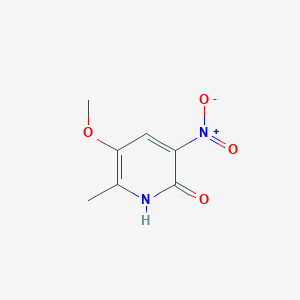

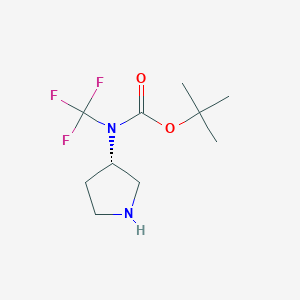
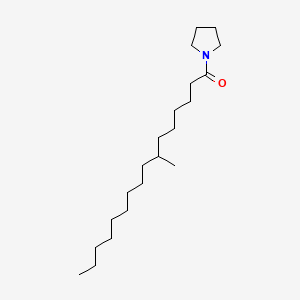
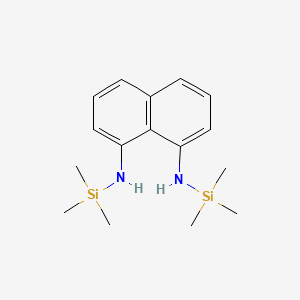
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
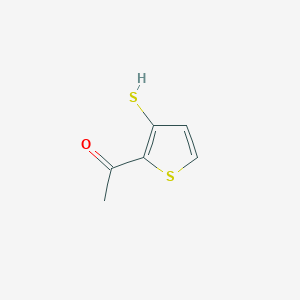
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
